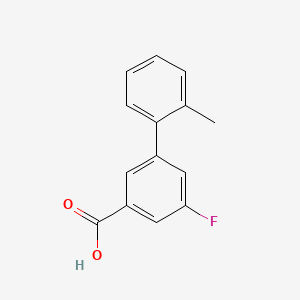

5-Fluoro-3-(2-methylphenyl)benzoic acid

Descripción general

Descripción

5-Fluoro-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5-position and a 2-methylphenyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, this compound can be synthesized by coupling 5-fluoro-3-iodobenzoic acid with 2-methylphenylboronic acid under Suzuki-Miyaura conditions .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-3-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Products may include carboxylic acid derivatives or ketones.

Reduction: Products may include alcohols or aldehydes.

Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Drug Development

5-Fluoro-3-(2-methylphenyl)benzoic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or reduce side effects. The incorporation of fluorine atoms often increases the lipophilicity and metabolic stability of the resulting compounds, making them more effective as drugs .

Anti-inflammatory Properties

Research has demonstrated that derivatives of benzoic acids, including this compound, exhibit anti-inflammatory properties. These compounds have been shown to inhibit the formation of edema and granuloma tissue in animal models, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Study 1: Anti-inflammatory Effects

A study published in a patent document discussed the synthesis of various substituted benzoic acids, including this compound. The findings indicated that these compounds could effectively reduce inflammation in animal models, showcasing their potential as alternatives to traditional steroid-based anti-inflammatory medications .

Another research article highlighted the synthesis of this compound and its derivatives. The study reported that these compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-Fluoro-3-(2-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

5-Fluoro-3-(2-methylphenyl)benzoic acid can be compared with other similar compounds, such as:

5-Fluoro-2-methylbenzoic acid: Lacks the 2-methylphenyl group, which may affect its binding properties and reactivity.

3-(2-Methylphenyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

5-Fluoro-3-phenylbenzoic acid: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic properties.

The uniqueness of this compound lies in the combination of the fluorine atom and the 2-methylphenyl group, which can impart distinct chemical and biological characteristics.

Actividad Biológica

5-Fluoro-3-(2-methylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorine atom and a methyl group attached to a benzoic acid core. Its molecular formula is , indicating the presence of two fluorine atoms and various functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of fluorine enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A notable study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the nanomolar range, demonstrating significant anticancer potential. The growth inhibition was reversible upon the addition of thymidine, indicating that the mechanism may involve nucleotide metabolism pathways .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. It was found to possess significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) reported as low as 4 µg/mL. The compound's ability to eradicate biofilms was also assessed, showing promising results comparable to established antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated benzoic acids:

| Compound Name | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | <1 | Effective against S. aureus | High potency in leukemia cells |

| 5-Fluoro-3-(4-fluorophenyl)benzoic acid | 0.5 | Moderate | Similar structure, different activity |

| 3-Amino-5-(5-fluoro-2-methylphenyl)benzoic acid | <0.1 | High | Enhanced by amino group |

Case Studies

- Antitumor Efficacy : In a series of experiments involving various cancer cell lines, this compound consistently demonstrated strong growth inhibition, particularly in leukemia models. This suggests a potential role as a lead compound for further drug development targeting hematological malignancies.

- Bacterial Resistance : A study highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in treating resistant infections.

Propiedades

IUPAC Name |

3-fluoro-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSGVSRYBFYKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688588 | |

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-25-3 | |

| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.